1-(3,3,3-Trifluoropropyl)piperidin-4-ol
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Overview
Description
1-(3,3,3-Trifluoropropyl)piperidin-4-ol is a chemical compound with the molecular formula C8H14F3NO It is a piperidine derivative, characterized by the presence of a trifluoropropyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-Trifluoropropyl)piperidin-4-ol typically involves the reaction of piperidine with 3,3,3-trifluoropropyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial processes also incorporate advanced purification techniques, such as chromatography, to achieve high-quality output .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3,3-Trifluoropropyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(3,3,3-Trifluoropropyl)piperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,3,3-Trifluoropropyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The piperidine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
1-(3,3,3-Trifluoropropyl)piperidin-4-one: A closely related compound with a ketone functional group instead of an alcohol.
4-(3,3,3-Trifluoropropyl)piperidine: A similar compound lacking the hydroxyl group on the piperidine ring.
Uniqueness: 1-(3,3,3-Trifluoropropyl)piperidin-4-ol is unique due to the presence of both the trifluoropropyl group and the hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H14F3NO |
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Molecular Weight |
197.20 g/mol |
IUPAC Name |
1-(3,3,3-trifluoropropyl)piperidin-4-ol |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)3-6-12-4-1-7(13)2-5-12/h7,13H,1-6H2 |
InChI Key |
ZWHLKFAWLGQRGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CCC(F)(F)F |
Origin of Product |
United States |
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